tert-Butoxychlorodiphenylsilane

Descripción

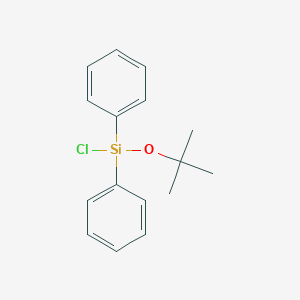

tert-Butyl(chloro)diphenylsilane (CAS: 58479-61-1), also known as TBDPSCl, is a chlorosilane derivative with the molecular formula C₁₆H₁₉ClSi and a molecular weight of 274.86 g/mol . It is widely used as a protecting group in organic synthesis, particularly for alcohols and amines, due to its steric bulk and stability under acidic conditions. The compound features a tert-butyl group bonded to a silicon atom, which is further substituted by two phenyl rings and a chlorine atom. Its IUPAC name is tert-butyl-chloro-diphenylsilane, and it is commercially available under synonyms such as tert-butyldiphenylchlorosilane and TBDPSCl .

Propiedades

IUPAC Name |

chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClOSi/c1-16(2,3)18-19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZDOMFSWXWKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370857 | |

| Record name | tert-Butoxychlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17922-24-6 | |

| Record name | tert-Butoxychlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butoxy(chloro)diphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Procedure and Reaction Conditions

In a representative protocol, magnesium turnings (0.7–1.3 mol) are combined with tetrahydrofuran (THF, 20–40% of reactor volume) and a portion of tert-butyl chloride (8–10% of total) under nitrogen. The mixture is heated to 50–75°C to initiate the exothermic formation of the tert-butylmagnesium chloride Grignard reagent. The remaining tert-butyl chloride is added dropwise to maintain controlled reactivity. After cooling to room temperature, a catalyst mixture of sodium sulfocynanate and cuprous chloride (1:1 weight ratio) is introduced, followed by the gradual addition of diphenyl dichlorosilane (0.7–1 mol). The reaction proceeds at 90–150°C for 4–7 hours, yielding a crude product that is filtered to remove magnesium salts and distilled under reduced pressure to isolate tert-butyldiphenylchlorosilane (98% purity, 96.8% yield).

Optimization and Challenges

Key optimizations include:

-

Temperature Control : Maintaining 50–75°C during Grignard formation prevents runaway reactions.

-

Catalyst Selection : The sodium sulfocynanate-cuprous chloride system enhances silicon-chloride bond activation, reducing side products.

-

Solvent Purity : Anhydrous THF is critical to avoid hydrolysis of the Grignard reagent.

A comparative analysis of Grignard-based syntheses is summarized in Table 1.

Table 1: Grignard Method Variations for tert-Butyldiphenylchlorosilane Synthesis

| Variation | Catalyst System | Temperature Range | Yield | Source |

|---|---|---|---|---|

| Standard Protocol | NaSCN/CuCl | 90–150°C | 96.8% | |

| Modified Solvent | None | 50–75°C | 95.2% | |

| Scalable Batch Process | Pd(OAc)₂ | 60–70°C | 70% |

Palladium-Catalyzed Coupling Approaches

Palladium-mediated cross-coupling has emerged as an alternative route, particularly for derivatives requiring regioselective silicon-carbon bond formation.

Methallyl Chloride Coupling

A method adapted from tert-butyldimethylchlorosilane synthesis involves reacting methallyl chloride (1.5 mol) with t-butyldiphenylsilane (1.0 mol) in the presence of palladium acetate (0.05 g) at 60–70°C. After aging at 100°C for 2 hours, distillation yields tert-butyldiphenylchlorosilane with 99.8% purity. While this approach avoids Grignard intermediates, it requires precise temperature control to prevent Pd catalyst deactivation.

Limitations and Adaptations

-

Substrate Scope : Limited to allylic chlorides, restricting versatility.

-

Catalyst Cost : Pd-based systems increase production costs compared to Grignard methods.

Organometallic and Lithium-Based Synthesis

Organolithium reagents offer a pathway for sterically hindered silanes, though their use is less common due to handling complexities.

Challenges in Industrial-Scale Production

Análisis De Reacciones Químicas

Types of Reactions: tert-Butoxychlorodiphenylsilane primarily undergoes substitution reactions. It is used to protect hydroxyl groups by forming silyl ethers. The compound can also participate in hydrolysis reactions, where it reacts with water to form silanols .

Common Reagents and Conditions:

Substitution Reactions: this compound reacts with alcohols in the presence of a base such as imidazole or triethylamine to form silyl ethers.

Hydrolysis Reactions: The compound reacts with water or moisture to form silanols and hydrochloric acid.

Major Products Formed:

Silyl Ethers: Formed when this compound reacts with alcohols.

Silanols: Formed during hydrolysis reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Protection of Functional Groups : TBDPSCl is widely used to protect alcohols and phenols during multi-step organic syntheses. Its bulky tert-butyl group enhances selectivity and stability, making it preferable over other silylating agents like trimethylchlorosilane (TMSCl) .

Pharmaceutical Chemistry

- Synthesis of Bioactive Compounds : TBDPSCl serves as an intermediate in the synthesis of various pharmaceuticals, including p-benzophenoxazole, which exhibits thromboxane receptor antagonistic activity useful in treating circulatory diseases .

Polymer Chemistry

- Silylation Reactions : The compound is employed in preparing silicone ethers and other polymers, contributing to material science advancements .

Synthesis of p-Benzophenoxazole

In a study focusing on the synthesis of p-benzophenoxazole, TBDPSCl was utilized to protect hydroxyl groups during the reaction sequence. The resultant compound demonstrated significant biological activity against thromboxane receptors, highlighting the efficacy of TBDPSCl in pharmaceutical applications .

Stability Under Various Conditions

Research has shown that TBDPS ethers exhibit remarkable stability under acidic and basic conditions compared to other silyl ethers. This stability allows for selective removal under mild acidic conditions while maintaining integrity during harsh reaction environments .

Mecanismo De Acción

The primary mechanism of action of tert-Butoxychlorodiphenylsilane involves the protection of functional groups through silylation. The compound reacts with hydroxyl groups to form stable silyl ethers, which protect the functional groups from unwanted reactions during subsequent synthetic steps. The silyl group can be removed later through hydrolysis to regenerate the original functional group .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares TBDPSCl with structurally related silanes and chlorosilanes, highlighting key differences in molecular weight, substituents, and applications:

Key Differences in Reactivity and Stability

Steric Effects :

- TBDPSCl’s diphenyl groups provide greater steric hindrance compared to TBDMSCl’s dimethyl groups. This makes TBDPSCl more resistant to nucleophilic attack and acidic cleavage, enabling its use in multi-step syntheses .

- In contrast, TBDMSCl (tert-butyldimethylsilyl chloride) is less bulky, allowing faster deprotection under mild conditions (e.g., fluoride ions) .

Stability Under Reaction Conditions :

- TBDPSCl is stable in acidic environments (e.g., Grignard reactions) but requires harsh conditions (e.g., tetrabutylammonium fluoride) for deprotection .

- Compounds like tert-butyl(3-chloropropoxy)dimethylsilane () exhibit reactivity at the chloropropoxy group, enabling further functionalization, unlike TBDPSCl’s inert phenyl rings .

Applications in Drug Synthesis :

- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane () is tailored for pharmaceutical research due to its iodine-substituted aromatic ring, which facilitates radiolabeling or cross-coupling reactions. TBDPSCl lacks such specialized functional groups .

Research Findings and Industrial Relevance

- Synthetic Utility : TBDPSCl’s robustness makes it ideal for protecting hydroxyl groups in carbohydrate and steroid chemistry. Its bulkiness prevents undesired side reactions in sterically crowded environments .

- Limitations : The need for strong deprotection agents (e.g., HF or TBAF) limits its use in acid-sensitive substrates, where TBDMSCl or triisopropylsilyl (TIPS) groups are preferred .

Actividad Biológica

tert-Butoxychlorodiphenylsilane is a silane compound that serves as a versatile reagent in organic synthesis, particularly in the protection of alcohols and the preparation of silyl ethers. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of compounds for treating circulatory disorders and other medical conditions.

This compound is characterized by its ability to act as a silylating agent, which facilitates the protection of reactive functional groups in organic molecules. This property is crucial in synthetic pathways where selective reactivity is required. The compound is known for its moisture sensitivity and compatibility with various organic solvents such as chloroform and ethyl acetate, though it is immiscible with water .

| Property | Value |

|---|---|

| Molecular Formula | CHClOSi |

| Molecular Weight | 250.79 g/mol |

| Solubility | Miscible with chloroform, ethyl acetate; immiscible with water |

| Sensitivity | Moisture sensitive |

| Compatibility | Incompatible with strong oxidizing agents, water, and bases |

Biological Activity

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of biologically active compounds. Notably, it has been utilized in the preparation of interphenylene phenyloxazoles, which have shown promise in treating circulatory disorders such as angina and stroke .

The mechanism by which this compound exerts its biological effects often involves the formation of stable intermediates through silylation reactions. These intermediates can undergo further transformations to yield compounds with significant pharmacological properties. For instance, the silylation process protects reactive hydrogen atoms in hydroxyl or amino groups, allowing for subsequent reactions that lead to biologically active derivatives .

Case Studies

Several studies have explored the biological implications of compounds synthesized using this compound:

-

Synthesis of Vascular Disrupting Agents (VDAs) :

- A series of compounds derived from silanes have been evaluated for their ability to disrupt tumor vasculature by inhibiting tubulin polymerization. These VDAs demonstrated potent cytotoxicity against various cancer cell lines, indicating that modifications on the silane structure can significantly influence biological activity .

- Development of Anticancer Agents :

Table 2: Biological Activity of Compounds Derived from this compound

| Compound Name | Mechanism of Action | IC50 (μM) | % Inhibition at 5 μM |

|---|---|---|---|

| VDA A | Tubulin polymerization inhibitor | 0.85 | 95 |

| Anticancer Agent B | Cytotoxicity via apoptosis | 0.5 | 98 |

| Compound C | Vascular disruption | >40 | ND |

Q & A

Q. What are the long-term stability implications of TBDPSCl in polymer-supported synthesis?

- Accelerated aging studies (40°C/75% RH) on resin-bound TBDPSCl, with periodic FT-IR and elemental analysis to assess hydrolysis. Compare with traditional solution-phase stability. Optimize resin crosslinking to minimize silanol formation .

Methodological Resources

- Data Analysis : Use tools like JMP or R for factorial design optimization and contradiction resolution .

- Safety Compliance : Follow protocols in Chemical Hygiene Plans for advanced handling (e.g., glovebox use for air-sensitive work) .

- Literature Search : Prioritize CAS RN 58479-61-1 in SciFinder/Reaxys to bypass naming inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.